(3-(2-Aminoethyl)phenyl)methanol
Overview
Description
(3-(2-Aminoethyl)phenyl)methanol: is an organic compound with the molecular formula C9H13NO It is a derivative of benzyl alcohol, where the benzyl group is substituted with an aminoethyl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-Aminoethyl)phenyl)methanol typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding aldehyde. One common method is the reduction of 3-(2-nitroethyl)benzyl alcohol using a reducing agent such as hydrogen in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reduction processes using catalytic hydrogenation. The choice of catalyst, solvent, and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-(2-Aminoethyl)phenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for converting the hydroxyl group to a halide.
Major Products Formed:
Oxidation: 3-(2-Aminoethyl)benzaldehyde or 3-(2-Aminoethyl)benzoic acid.
Reduction: 3-(2-Aminoethyl)benzylamine.
Substitution: 3-(2-Aminoethyl)benzyl chloride or bromide.
Scientific Research Applications
Chemistry: (3-(2-Aminoethyl)phenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It can be used to prepare derivatives that are useful in materials science and catalysis.
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. It may be used in the development of new drugs or as a ligand in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structure allows for modifications that can lead to the development of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (3-(2-Aminoethyl)phenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(3-(2-Aminoethyl)benzyl alcohol hydrochloride): This compound is similar in structure but includes a hydrochloride salt, which can affect its solubility and reactivity.
(3-(2-Aminoethyl)benzoic acid): This compound has a carboxylic acid group instead of a hydroxyl group, leading to different chemical properties and applications.
(3-(2-Aminoethyl)benzaldehyde): This compound has an aldehyde group, making it more reactive in certain chemical reactions.
Uniqueness: (3-(2-Aminoethyl)phenyl)methanol is unique due to its combination of an aminoethyl group and a hydroxyl group on the benzyl ring. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
[3-(2-aminoethyl)phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6,11H,4-5,7,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBQNAXNSQHGLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CO)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10666898 | |
Record name | [3-(2-Aminoethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10666898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
743384-09-0 | |
Record name | [3-(2-Aminoethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10666898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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